molecular formula C22H13NS2 B14118785 9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole

9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole

Cat. No.: B14118785
M. Wt: 355.5 g/mol
InChI Key: AWGSMQLNPKMGOL-UHFFFAOYSA-N
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Description

9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a naphthyl group and a fused thieno-thieno-pyrrole system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole typically involves the cyclization of precursor molecules that contain thiophene and pyrrole units. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These compounds undergo cyclization reactions in the presence of formic acid or triethyl orthoformate to form the desired thieno-pyrrole structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.

Scientific Research Applications

9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a semiconductor, facilitating the transport of electrons and holes. Its conjugated structure allows for efficient charge transfer, which is crucial for the performance of organic solar cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole is unique due to its specific combination of a naphthyl group with a fused thieno-thieno-pyrrole system. This unique structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and photovoltaics .

Properties

Molecular Formula

C22H13NS2

Molecular Weight

355.5 g/mol

IUPAC Name

15-naphthalen-1-yl-8,12-dithia-15-azatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,10,13-hexaene

InChI

InChI=1S/C22H13NS2/c1-2-8-15-14(6-1)7-5-10-18(15)23-19-13-24-12-17(19)22-21(23)16-9-3-4-11-20(16)25-22/h1-13H

InChI Key

AWGSMQLNPKMGOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=CSC=C4C5=C3C6=CC=CC=C6S5

Origin of Product

United States

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